molecular formula C7H7BN2O2S B12079814 Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- CAS No. 2225175-40-4

Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-

Cat. No.: B12079814
CAS No.: 2225175-40-4
M. Wt: 194.02 g/mol
InChI Key: MUSUKBJFPJASNI-UHFFFAOYSA-N
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Description

Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- (hereafter referred to as the target compound), is an organoboron compound featuring a thienyl backbone substituted with an imidazole moiety. Its structure combines the electron-rich thiophene ring and the nitrogen-containing imidazole group, which synergistically influence its chemical reactivity and biological interactions. The boronic acid group (-B(OH)₂) enables reversible covalent bonding with diols, a property exploited in sensing, drug design, and polymer chemistry .

Key structural characteristics include:

  • Thienyl backbone: The 2-thienyl group contributes to π-conjugation and enhances stability in aqueous solutions at neutral pH .
  • Boronic acid moiety: The -B(OH)₂ group facilitates Suzuki-Miyaura cross-coupling reactions and reversible diol binding, making it valuable in medicinal chemistry and materials science .

Stability studies in deuterated THF/water solutions confirm that the target compound retains integrity for days under neutral conditions, a trait attributed to the 2-thienyl group’s electron-withdrawing effects stabilizing the boron center .

Properties

CAS No.

2225175-40-4

Molecular Formula

C7H7BN2O2S

Molecular Weight

194.02 g/mol

IUPAC Name

(4-imidazol-1-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C7H7BN2O2S/c11-8(12)7-3-6(4-13-7)10-2-1-9-5-10/h1-5,11-12H

InChI Key

MUSUKBJFPJASNI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)N2C=CN=C2)(O)O

Origin of Product

United States

Preparation Methods

Methodology

This two-step approach involves:

  • C-N Coupling : Reacting 2,4-dibromothiophene with 1H-imidazole via palladium-catalyzed Buchwald-Hartwig amination to install the imidazole group at the 4-position.

  • Miyaura Borylation : Converting the 2-bromo substituent to a boronic acid using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Reaction Conditions

  • Step 1 :

    • Catalyst: Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%).

    • Base: Cs₂CO₃ (2 equiv) in 1,4-dioxane at 100°C for 12 h.

  • Step 2 :

    • Catalyst: PdCl₂(dppf) (5 mol%).

    • Reagent: B₂pin₂ (1.2 equiv), KOAc (3 equiv) in THF at 80°C for 6 h.

Advantages

  • High regioselectivity due to the electron-withdrawing effect of sulfur in thiophene, favoring C-N coupling at the 4-position.

  • Miyaura borylation is scalable and avoids harsh lithiation conditions.

Directed Ortho-Metalation (DoM) Strategy

Methodology

A sequential functionalization approach:

  • Lithiation-Borylation : Directed metalation of 4-(1H-imidazol-1-yl)thiophene using LDA, followed by trapping with triisopropyl borate.

  • Quenching : Acidic hydrolysis to yield the boronic acid.

Reaction Conditions

  • Step 1 :

    • Base: LDA (2.2 equiv) at -78°C in THF.

    • Electrophile: B(OiPr)₃ (3 equiv).

  • Step 2 :

    • Hydrolysis: 1 M HCl in THF/H₂O (1:1) at 25°C for 2 h.

Advantages

  • Avoids transition-metal catalysts, reducing cost.

  • Suitable for gram-scale synthesis.

Limitations

  • Imidazole’s N-H acidity may interfere with lithiation, necessitating protective groups (e.g., SEM or Trityl).

  • Low functional group tolerance due to strong basic conditions.

Iridium-Catalyzed C-H Borylation

Methodology

Direct C-H functionalization of 4-(1H-imidazol-1-yl)thiophene using iridium complexes to install the boronic acid group at the 2-position.

Reaction Conditions

  • Catalyst: [Ir(COD)OMe]₂ (3 mol%) with dtbpy ligand.

  • Reagent: HBpin (2 equiv) in cyclohexane at 80°C for 24 h.

Advantages

  • Atom-economical and avoids pre-functionalized substrates.

  • Compatible with sensitive functional groups.

Limitations

  • Limited regioselectivity in the absence of directing groups.

  • High catalyst loading increases cost.

Nucleophilic Aromatic Substitution (SNAr)

Methodology

  • Activation : Introduction of electron-withdrawing groups (e.g., NO₂) at the 4-position of 2-bromothiophene to facilitate SNAr.

  • Imidazole Installation : Displacement of the nitro group with imidazole under basic conditions.

  • Borylation : Miyaura borylation of the 2-bromo group.

Reaction Conditions

  • Step 1 : Nitration using HNO₃/H₂SO₄ at 0°C.

  • Step 2 : Imidazole (3 equiv), K₂CO₃ (2 equiv) in DMF at 120°C for 8 h.

Advantages

  • Straightforward nitro group activation enhances reactivity.

  • No transition metals required for SNAr.

Limitations

  • Multiple steps reduce overall yield.

  • Nitration introduces additional purification challenges.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesKey Limitations
Suzuki-Miyaura + Borylation60–75High regioselectivityPd catalyst cost
DoM50–65Metal-free borylationSensitive to N-H acidity
Ir-Catalyzed C-H40–55Direct functionalizationModerate regioselectivity
SNAr30–45No transition metalsLow yield due to multiple steps

Mechanistic Insights

  • Suzuki-Miyaura : Oxidative addition of 2,4-dibromothiophene to Pd(0) generates a Pd(II) intermediate. Transmetalation with imidazole’s nitrogen lone pair facilitates C-N bond formation.

  • DoM : LDA deprotonates the thiophene α to sulfur, forming a lithiated species that reacts with B(OiPr)₃ to install boron.

  • Ir-Catalyzed C-H : Iridium mediates σ-bond metathesis, enabling C-H activation at the 2-position via a concerted metalation-deprotonation mechanism .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The imidazole and thienyl rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the imidazole or thienyl rings .

Scientific Research Applications

Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, sensors, and catalysts.

Mechanism of Action

The mechanism of action of boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases. The imidazole moiety can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares the target compound with structurally related boronic acids:

Compound Name Key Substituents Stability (pH 7) Biological Activity Key References
B-[4-(1H-Imidazol-1-yl)-2-thienyl]-BA 2-Thienyl, imidazole High Not directly reported; inferred HDAC/PBP inhibition potential
Aliphatic boronic acids (e.g., Compound 2) Alkyl chains, amide groups Moderate Weak PBP1b inhibition (IC₅₀ > 100 μM)
B-[4-(1-Phenyl-benzimidazol-2-yl)phenyl]-BA Phenyl, benzimidazole Moderate OLED materials, Suzuki coupling
SAHA (suberoylanilide hydroxamic acid) Hydroxamic acid, aliphatic chain Low HDAC inhibition (IC₅₀ = 10 nM)
Boronic acid arylidene heterocycles Arylidene, heterocyclic substituents Variable Anticancer (GI₅₀ = 1–10 μM)

Reactivity and Stability

  • Electron-Deficient vs. Electron-Rich Backbones :

    • The target compound’s 2-thienyl group enhances stability compared to aliphatic boronic acids (e.g., Compound 2 in ), which degrade faster due to protodeboronation.
    • In contrast, phenyl-substituted boronic acids (e.g., B-[4-(1-phenyl-benzimidazol-2-yl)phenyl]-BA ) require ester protection for stability, whereas the thienyl-imidazole system stabilizes the boron center intrinsically .
  • Lewis Acidity: The boron center’s Lewis acidity is modulated by substituents. Imidazole’s electron-donating effects reduce Lewis acidity compared to nitro- or cyano-substituted boronic acids (e.g., CAS 1217501-00-2 ), impacting diol-binding affinity and Suzuki coupling efficiency .

Q & A

Q. Table 1. Key Analytical Techniques for Boronic Acid Characterization

TechniqueApplicationKey ParametersReference
¹H/¹³C NMRStructural confirmationChemical shifts (imidazole/thiophene), coupling constants
MALDI-MSSequencing of boronic acid-peptide conjugatesDHB matrix, pinacol ester derivatization
TGAThermal stability profilingDegradation onset (T₀), mass loss %
SPRGlycoprotein binding kineticsAssociation/dissociation rates, buffer optimization

Q. Table 2. Optimization of Suzuki-Miyaura Coupling

ParameterOptimal RangeImpact on Yield
CatalystPd(PPh₃)₄ (1–5 mol%)Higher Pd loading accelerates reaction but increases purification difficulty
Temperature80–100°CElevated temps overcome steric hindrance
SolventTHF:H₂O (4:1)Balances solubility and reactivity
BaseNa₂CO₃Maintains pH for transmetallation

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